molecular formula C15H16N2O3S B12112805 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea

Cat. No.: B12112805
M. Wt: 304.4 g/mol
InChI Key: ABRPLZLGWGPXKQ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a naphthalene moiety linked through a urea functional group. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.

    Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with a naphthalene derivative to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The sulfone group can participate in further oxidation reactions under specific conditions.

    Reduction: The compound can be reduced to modify the sulfone group or other functional groups.

    Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea involves its interaction with GIRK channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. The molecular targets include the GIRK1/2 channel subtype, which is prevalent in the brain and other tissues . The pathways involved in its action are related to GPCR signaling, which regulates the opening and closing of GIRK channels .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylurea

InChI

InChI=1S/C15H16N2O3S/c18-15(17-14-7-8-21(19,20)10-14)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,18)

InChI Key

ABRPLZLGWGPXKQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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